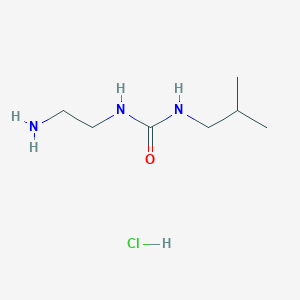

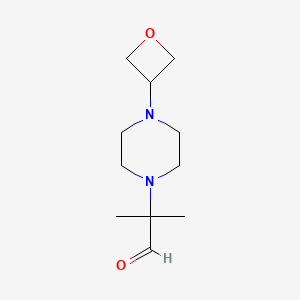

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde

Descripción general

Descripción

Molecular Structure Analysis

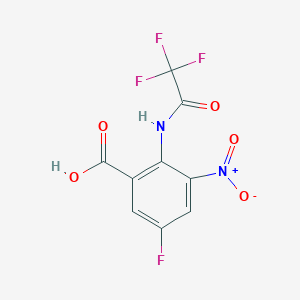

The molecular formula of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is C11H20N2O2. The InChI code is 1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 .Physical And Chemical Properties Analysis

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde is a white to yellow solid. It has a molecular weight of 212.29 g/mol. It should be stored in a freezer to maintain its stability .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) involved synthesizing a series of compounds related to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde. This research focused on their potential antidepressant and antianxiety activities, evaluated using behavioral tests in mice (Kumar et al., 2017).

Serotonin Receptor Antagonism

Mahesh et al. (2004) synthesized a series of compounds including structures similar to 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde, assessing their potential as serotonin 5-HT3 receptor antagonists. This study highlights the role of these compounds in modulating serotonin signaling (Mahesh et al., 2004).

Organic Photochemical Reactions

Toki et al. (1965) explored the photochemical reactions involving aldehydes and furans, leading to the synthesis of oxetanes. This research could be relevant to understanding the chemical properties and reactions of 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (Toki et al., 1965).

Asymmetric Synthesis in Anxiolytic Drugs

Narsaiah and Nagaiah (2010) described an efficient asymmetric synthesis method for an anxiolytic drug, which could provide insights into the synthesis of related compounds like 2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde (Narsaiah & Nagaiah, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. It can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

2-methyl-2-[4-(oxetan-3-yl)piperazin-1-yl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,9-14)13-5-3-12(4-6-13)10-7-15-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAVBAIYUSJUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)N1CCN(CC1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-oxetan-3-yl-piperazin-1-yl)-propionaldehyde | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)

![3-[(Dimethylamino)methyl]-5-fluorobenzaldehyde](/img/structure/B1380487.png)

![3-(azetidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380490.png)

![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)